3-Formamido-4-methylpentanoic acid
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Overview
Description
3-Formamido-4-methylpentanoic acid is an organic compound with the molecular formula C7H13NO3 It is a derivative of pentanoic acid, characterized by the presence of a formamido group at the third position and a methyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formamido-4-methylpentanoic acid typically involves the formylation of 4-methylpentanoic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to drive the reaction efficiently .
Chemical Reactions Analysis
Types of Reactions
3-Formamido-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamido group to an amine group.
Substitution: The formamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Formamido-4-methylpentanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-Formamido-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The formamido group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
®-2-formamido-4-methylpentanoic acid: A leucine derivative with similar structural features.
3-Methylpentanoic acid: A simpler analog without the formamido group.
Uniqueness
3-Formamido-4-methylpentanoic acid is unique due to the presence of both a formamido group and a methyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
3-formamido-4-methylpentanoic acid |
InChI |
InChI=1S/C7H13NO3/c1-5(2)6(8-4-9)3-7(10)11/h4-6H,3H2,1-2H3,(H,8,9)(H,10,11) |
InChI Key |
FGHDKKGSFZILPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC(=O)O)NC=O |
Origin of Product |
United States |
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